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molecular formula C11H10FNO2 B8377351 2-(4-Fluoro-phenyl)-4,4-dimethyl-4H-oxazol-5-one

2-(4-Fluoro-phenyl)-4,4-dimethyl-4H-oxazol-5-one

Cat. No. B8377351
M. Wt: 207.20 g/mol
InChI Key: CSDDOPFEOOAXKG-UHFFFAOYSA-N
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Patent
US08703761B2

Procedure details

A flask containing 2-amino-2-methyl-propionic acid (500 mg, 4.85 mmol) and sodium bicarbonate (1.29 g, 12.12 mmol) in water (10 mL) and acetone (1 mL) was chilled to 5° C. In a dropwise manner 4-fluoro-benzoyl chloride (0.688 mL, 5.82 mmol) was added. After stirring for 1 hr the mixture was allowed to warm to room temperature. After stirring for an additional 16 hr, the reaction was washed with toluene (2 mL). The aqueous portion was removed and the mixture filtered. The filtrate was partitioned and the organic layer removed. The collected solid was solubulized in water (10 mL) and all the aqueous phases combined. The pH of the combined aqueous was adjusted to 3 by slow addition of 1N HCl, and the acidified mixture was extracted with EtOAc (3×30 mL). The combined organics were washed with brine (20 mL) and dried over Na2SO4. Evaporation of the solvent resulted in a white solid. The solid was heated to 50° C. in Ac2O (2.9 mL) and toluene (0.82 mL) for 2 hr. The reaction was concentrated and azeotroped with HEP. The resulting residue was dissolved in Et2O (65 mL) and extracted with NaHCO3 (15 mL) followed by brine (10 mL). After drying over Na2SO4, the solvent was envaporated to afford the title compound as a white solid: Rt (method A)=1.22 min (M+H)+=208.3.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
1.29 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0.688 mL
Type
reactant
Reaction Step Two
Quantity
0.82 mL
Type
reactant
Reaction Step Three
Name
Quantity
2.9 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]([CH3:7])([CH3:6])[C:3]([OH:5])=[O:4].C(=O)(O)[O-].[Na+].[F:13][C:14]1[CH:22]=[CH:21][C:17]([C:18](Cl)=O)=[CH:16][CH:15]=1.C1(C)C=CC=CC=1>O.CC(C)=O.CC(OC(C)=O)=O>[F:13][C:14]1[CH:22]=[CH:21][C:17]([C:18]2[O:4][C:3](=[O:5])[C:2]([CH3:7])([CH3:6])[N:1]=2)=[CH:16][CH:15]=1 |f:1.2|

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
NC(C(=O)O)(C)C
Name
Quantity
1.29 g
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
O
Name
Quantity
1 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
0.688 mL
Type
reactant
Smiles
FC1=CC=C(C(=O)Cl)C=C1
Step Three
Name
Quantity
0.82 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Four
Name
Quantity
2.9 mL
Type
solvent
Smiles
CC(=O)OC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Stirring
Type
CUSTOM
Details
After stirring for 1 hr the mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
STIRRING
Type
STIRRING
Details
After stirring for an additional 16 hr
Duration
16 h
WASH
Type
WASH
Details
the reaction was washed with toluene (2 mL)
CUSTOM
Type
CUSTOM
Details
The aqueous portion was removed
FILTRATION
Type
FILTRATION
Details
the mixture filtered
CUSTOM
Type
CUSTOM
Details
The filtrate was partitioned
CUSTOM
Type
CUSTOM
Details
the organic layer removed
ADDITION
Type
ADDITION
Details
The pH of the combined aqueous was adjusted to 3 by slow addition of 1N HCl
EXTRACTION
Type
EXTRACTION
Details
the acidified mixture was extracted with EtOAc (3×30 mL)
WASH
Type
WASH
Details
The combined organics were washed with brine (20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
Evaporation of the solvent
CUSTOM
Type
CUSTOM
Details
resulted in a white solid
CONCENTRATION
Type
CONCENTRATION
Details
The reaction was concentrated
CUSTOM
Type
CUSTOM
Details
azeotroped with HEP
DISSOLUTION
Type
DISSOLUTION
Details
The resulting residue was dissolved in Et2O (65 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with NaHCO3 (15 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying over Na2SO4

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC1=CC=C(C=C1)C=1OC(C(N1)(C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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